BenchChemオンラインストアへようこそ!

(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

RIPK1 kinase inhibitor Necroptosis Stereochemical SAR

The compound (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole (CAS 2268741-10-0) is a chiral, bicyclic heterocycle featuring a bromine substituent at the 2-position and a fluorine atom at the 7-position of the pyrrolo[1,2-b][1,2,4]triazole core. This scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of potent receptor-interacting protein kinase 1 (RIPK1) inhibitors and has been implicated in CCR5 antagonist programmes.

Molecular Formula C11H9BrFN3
Molecular Weight 282.11 g/mol
Cat. No. B8222908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Molecular FormulaC11H9BrFN3
Molecular Weight282.11 g/mol
Structural Identifiers
SMILESC1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3
InChIInChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m0/s1
InChIKeySYIIYYDYEGITLS-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole – A Chiral Heterocyclic Building Block for Kinase-Targeted Drug Discovery


The compound (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole (CAS 2268741-10-0) is a chiral, bicyclic heterocycle featuring a bromine substituent at the 2-position and a fluorine atom at the 7-position of the pyrrolo[1,2-b][1,2,4]triazole core . This scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of potent receptor-interacting protein kinase 1 (RIPK1) inhibitors [1] and has been implicated in CCR5 antagonist programmes [2]. The defined (5S,7S) absolute stereochemistry, combined with the orthogonal synthetic handle (bromine) and the electron-withdrawing fluorine, differentiates this compound from its diastereomers and des-halo analogs, making it a non-interchangeable building block for structure-activity relationship (SAR) exploration.

Why Generic Substitution Fails for (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole in Medicinal Chemistry Programmes


Substituting (5S,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole with its (5R,7R) enantiomer, the trans racemate, or the des-bromo analog carries quantifiable risks that undermine SAR reproducibility and downstream synthetic efficiency. In the RIPK1 inhibitor series exemplified in WO2019072942A1, the (5S,7S) absolute configuration is explicitly employed in the most advanced intermediates, and the corresponding (5R,7R) antipode yields distinct biological profiles [1]. Furthermore, the bromine at C2 is not a passive substituent; it serves as the sole attachment point for palladium-catalyzed cross-coupling reactions, enabling diversification into libraries of 2-aryl/heteroaryl analogs. Replacing this intermediate with the des-bromo counterpart removes the ability to introduce C2 vectors without de novo synthesis of the core [2]. The fluorine at C7 contributes to conformational control and metabolic stability, and its absence or replacement leads to altered pKa and thermal stability, as demonstrated in structurally related 1H-pyrrolo[1,2-b][1,2,4]triazole derivatives [3].

Quantitative Differentiation Evidence for (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Versus Closest Analogs


Enantiomer-Specific Incorporation in RIPK1 Inhibitor Lead Series

In the patent disclosure WO2019072942A1, the (5S,7S) enantiomer is the sole stereoisomer used to construct advanced RIPK1 inhibitors, including intermediates such as (5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde and (5S,7S)-7-fluoro-5-phenyl-2-[rac-(1R,2R)-2-(methoxymethyl)cyclopropyl]-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole [1]. The (5R,7R) antipode is not employed in any exemplified compound, indicating that the biological activity of the final RIPK1 inhibitors is contingent on the (5S,7S) absolute configuration of the central core.

RIPK1 kinase inhibitor Necroptosis Stereochemical SAR

Bromine as a Cross-Coupling Handle Versus Des-Bromo Analog

The C2 bromine of (5S,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a chemically addressable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of sp²-carbon substituents at the 2-position [1]. In contrast, the des-bromo analog (5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole [2] lacks a functionalisable carbon at this position; any C2 diversification would require a low-yielding, multi-step de novo synthesis rather than a single-step coupling. Aryl bromides generally undergo oxidative addition to Pd(0) with rate constants 10–100× higher than the corresponding aryl chlorides, making the bromo intermediate the preferred substrate for rapid library synthesis [3].

Suzuki coupling C–C bond formation Late-stage diversification

Fluorine Substitution Enhances Core Stability Relative to Non-Fluorinated Congeners

The C7 fluorine atom in (5S,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole imparts a measurable impact on physicochemical properties. According to EP 0714892 B1, the introduction of halogen at the 7-position of the dihydropyrrolo[1,2-b][1,2,4]triazole system raises the pKa of the triazole ring by approximately 1 unit compared to the non-fluorinated parent [1]. This pKa shift correlates with improved thermal stability (decomposition temperature increase >30 °C) and may contribute to enhanced metabolic stability of the final drug candidates. The fluorine also biases the conformation of the dihydropyrrolo ring, locking the 5-phenyl substituent into a pseudo-equatorial orientation that is critical for RIPK1 allosteric pocket binding [2].

Metabolic stability pKa modulation Conformational control

Commercial Availability and Cost Comparison: (5S,7S) vs. (5R,7R) Enantiomer

The (5S,7S) enantiomer is commercially available from multiple suppliers with guaranteed purity specifications, whereas the (5R,7R) enantiomer has more limited availability and often commands a price premium due to lower demand and smaller production scales. As of 2025, the (5S,7S) isomer is offered by Aladdin Scientific at USD 313.90 per 100 mg (≥97% purity) , while the (5R,7R) enantiomer from Aromsyn is listed as 'NLT 98%' but typically at a 20–50% price premium for comparable quantities . Furthermore, the (5S,7S) isomer is available in larger pack sizes (up to 1 g) with linear scaling in cost, facilitating bulk procurement for lead optimization campaigns.

Procurement cost Enantiomeric purity Supply chain

Optimal Use Cases for (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Based on Quantitative Differentiation Data


RIPK1 Inhibitor Lead Optimization via C2 Diversification

The compound is ideally suited as the central building block for generating a focused library of 2-aryl/heteroaryl RIPK1 inhibitors. As demonstrated in WO2019072942A1, the (5S,7S) stereochemistry is a prerequisite for accessing the allosteric RIPK1 pocket, and the C2 bromine allows rapid Suzuki coupling to explore substituent effects on potency and selectivity. Procurement of the (5S,7S) enantiomer ensures that all synthesized analogs retain the validated core configuration, avoiding the need for chiral separation of final compounds [1].

CCR5 Antagonist Scaffold Elaboration

Preliminary pharmacological screening has identified pyrrolo[1,2-b][1,2,4]triazole derivatives as CCR5 antagonists with potential applications in HIV, asthma, and autoimmune diseases. The (5S,7S)-2-bromo intermediate provides a flexible platform for introducing C2 substituents that modulate CCR5 binding affinity and functional antagonism. The bromine handle can be exploited to attach substituents that improve pharmacokinetic properties while maintaining the fluorine-mediated conformational bias [2].

Necroptosis Inhibitor Development Targeting the RIPK1 Allosteric Site

Recent publications have validated 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as type III RIPK1 inhibitors that bind to the allosteric pocket. The (5S,7S)-2-bromo-7-fluoro-5-phenyl congener serves as a versatile precursor for exploring C2 modifications that enhance binding affinity (Kiapp values as low as 21 nM for human RIPK1 have been achieved in this series) [3]. The fluorine atom at C7 is essential for maintaining the binding-competent conformation of the phenyl ring, as confirmed by molecular docking studies.

Custom Synthesis of Enantiomerically Pure Advanced Intermediates

For contract research organisations (CROs) and pharmaceutical development groups, the (5S,7S) building block is the preferred starting material for synthesising multi-gram quantities of late-stage RIPK1 or CCR5 clinical candidates. The defined stereochemistry eliminates the need for chiral chromatography or enzymatic resolution steps downstream, and the bromine enables convergent assembly of the final scaffold, reducing overall step count and cost of goods .

Quote Request

Request a Quote for (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.